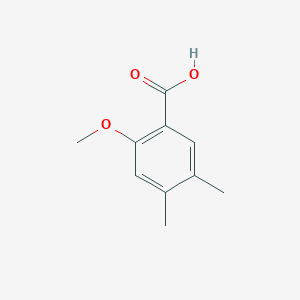

2-Methoxy-4,5-dimethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATRJAVAPAPTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577270 | |

| Record name | 2-Methoxy-4,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91061-36-8 | |

| Record name | 2-Methoxy-4,5-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4,5-dimethylbenzoic acid, a polysubstituted aromatic carboxylic acid, represents a valuable yet under-characterized building block in the expansive field of medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and two methyl groups on the benzene ring, offers a nuanced combination of steric and electronic properties. These attributes make it an intriguing scaffold for the synthesis of novel small molecules with potential therapeutic applications. The strategic placement of the methoxy and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this molecule a person of interest for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the chemical properties of this compound, a proposed synthetic route, predicted spectral data for its characterization, and a discussion of its potential applications as a versatile intermediate in drug development. While experimental data for this specific molecule is not extensively available in the public domain, this guide leverages established principles of organic chemistry and data from closely related analogs to provide a robust and practical resource for researchers.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a melting point of 147°C[1]. Its molecular structure and key identifying information are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 91061-36-8 | [1][2] |

| Appearance | Solid | Inferred |

| Melting Point | 147°C | [1] |

| IUPAC Name | This compound | [1] |

| InChI Key | HATRJAVAPAPTBH-UHFFFAOYSA-N | [1] |

| SMILES | COc1cc(C)c(cc1C(=O)O)C | [2] |

Predicted Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5-12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |

| ~7.8 | Singlet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |

| ~6.8 | Singlet | 1H | Ar-H | Aromatic proton para to the carboxylic acid group. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons typically appear as a singlet in this region. |

| ~2.3 | Singlet | 3H | Ar-CH₃ | Methyl group protons attached to the aromatic ring. |

| ~2.2 | Singlet | 3H | Ar-CH₃ | Methyl group protons attached to the aromatic ring. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is typically found in this downfield region. |

| ~158 | Ar-C (C-OCH₃) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~140 | Ar-C (C-CH₃) | Quaternary aromatic carbon attached to a methyl group. |

| ~138 | Ar-C (C-CH₃) | Quaternary aromatic carbon attached to a methyl group. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-C (C-COOH) | Quaternary aromatic carbon attached to the carboxylic acid group. |

| ~110 | Ar-CH | Aromatic methine carbon. |

| ~56 | -OCH₃ | Carbon of the methoxy group. |

| ~20 | -CH₃ | Carbon of an aromatic methyl group. |

| ~19 | -CH₃ | Carbon of an aromatic methyl group. |

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3000-2850 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Ether and Carboxylic Acid): Bands in the 1300-1000 cm⁻¹ region.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 180. Key fragmentation patterns would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), and a carboxyl group (M-45).

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 2,3-dimethylanisole. The proposed route involves a Friedel-Crafts acylation followed by a haloform reaction to introduce the carboxylic acid functionality.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of 2,3-Dimethylanisole

Causality: This step introduces an acetyl group onto the aromatic ring, which will be subsequently converted to the carboxylic acid. The acylation is directed by the electron-donating methoxy and methyl groups, with the position of acylation being influenced by both electronic and steric factors.

-

To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of 2,3-dimethylanisole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-acetyl-2,3-dimethylanisole.

Step 2: Haloform Reaction

Causality: The haloform reaction is a reliable method for converting methyl ketones to carboxylic acids. The acetyl group introduced in the previous step is ideal for this transformation.

-

Prepare a solution of sodium hydroxide (4.0 eq) in water.

-

To this solution, add bromine (3.0 eq) dropwise at 0 °C to form a sodium hypobromite solution.

-

Add a solution of 4-acetyl-2,3-dimethylanisole (1.0 eq) in a suitable solvent like dioxane or THF to the hypobromite solution.

-

Stir the reaction mixture vigorously at room temperature for several hours, or until the reaction is complete as indicated by TLC.

-

Quench the excess hypobromite by adding a small amount of sodium sulfite solution.

-

Extract the aqueous layer with a non-polar solvent like ether to remove any non-acidic byproducts.

Step 3: Acidification

Causality: The carboxylate salt formed in the haloform reaction is protonated to yield the final carboxylic acid product, which will precipitate from the aqueous solution.

-

Cool the aqueous layer from the previous step in an ice bath.

-

Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is acidic (pH ~2).

-

A precipitate of this compound will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Reactivity and Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of more complex molecules, primarily through reactions involving its carboxylic acid functionality.

-

Esterification and Amidation: The carboxylic acid group can be readily converted to esters and amides. These reactions are fundamental in medicinal chemistry for creating prodrugs, modifying solubility, and forming key pharmacophoric interactions. The formation of amides, in particular, is a cornerstone of peptide and small molecule drug synthesis.

-

Building Block for Heterocycles: The carboxylic acid can be used as a handle to construct various heterocyclic ring systems, which are prevalent in many drug classes.

-

Influence of Substituents: The methoxy and dimethyl groups on the aromatic ring can influence the binding of the molecule to biological targets through steric and electronic effects. They can also impact the metabolic stability of the compound by blocking potential sites of oxidation.

While specific biological activities of this compound itself are not well-documented, substituted benzoic acids are known to be precursors for a wide range of pharmaceuticals, including anti-inflammatory, analgesic, and cardiovascular drugs[3]. The unique substitution pattern of this molecule makes it a promising candidate for library synthesis and lead optimization in drug discovery programs.

Solubility Profile

The solubility of this compound in various solvents can be inferred from its structure and data on similar compounds.

Table 4: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The non-polar aromatic ring and methyl groups reduce water solubility, although the carboxylic acid and methoxy groups provide some polarity. |

| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the carboxylic acid and methoxy groups. |

| Acetone, Ethyl Acetate | Soluble | Polar aprotic solvents that can act as hydrogen bond acceptors. |

| Dichloromethane, Chloroform | Moderately Soluble | The overall polarity of the molecule allows for some solubility in these less polar solvents. |

| Hexanes, Toluene | Sparingly to Insoluble | Non-polar solvents are unlikely to effectively solvate the polar functional groups. |

| DMSO, DMF | Very Soluble | Highly polar aprotic solvents that can effectively solvate a wide range of organic molecules. |

Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. However, based on the safety information for closely related compounds such as 2-methoxybenzoic acid and other substituted benzoic acids, the following precautions are recommended[4][5][6].

-

Hazard Identification: May be harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

-

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising, albeit under-explored, chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its unique structural features offer opportunities for the synthesis of novel compounds with tailored properties. While a lack of extensive experimental data necessitates a predictive approach to its characterization, this guide provides a solid foundation for researchers to begin working with this compound. The proposed synthesis is based on reliable and well-established chemical transformations, and the predicted spectral and solubility data offer a starting point for its identification and handling. As the demand for novel chemical scaffolds continues to grow, the exploration of compounds like this compound will be crucial for the advancement of therapeutic innovation.

References

An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzoic Acid for Researchers and Drug Development Professionals

Introduction

2-Methoxy-4,5-dimethylbenzoic acid, a polysubstituted benzoic acid derivative, represents a key molecular scaffold with significant potential in the realms of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid, a methoxy group, and two methyl groups on the benzene ring, imparts a specific set of physicochemical properties that make it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, a representative synthetic protocol, and its applications as a building block in the development of novel therapeutic agents.

Chemical Identity and Structure

Molecular Formula : C₁₀H₁₂O₃[1][3]

IUPAC Name : this compound[1]

The structure of this compound is characterized by a benzene ring substituted at position 1 with a carboxylic acid group, at position 2 with a methoxy group, and at positions 4 and 5 with methyl groups. This arrangement influences the molecule's reactivity, solubility, and potential for intermolecular interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 147 °C (from ethanol) | [1] |

| Appearance | Solid | [1] |

| Purity | Available as ≥97% or 95% | [1][2] |

| Storage | Room temperature | [1] |

| InChI Key | HATRJAVAPAPTBH-UHFFFAOYSA-N | [1][3] |

| SMILES | COc1cc(C)c(cc1C(=O)O)C | [2] |

Synthesis Protocol: A Representative Method

While various synthetic routes can be envisioned, a common and reliable method for the preparation of 2-methoxybenzoic acid derivatives is through the methylation of the corresponding hydroxybenzoic acid. The following protocol is a representative example based on well-established Williamson ether synthesis principles.

Principle: The synthesis involves the deprotonation of the phenolic hydroxyl group of 4,5-dimethylsalicylic acid with a suitable base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate.

Materials:

-

4,5-Dimethylsalicylic acid

-

Dimethyl sulfate

-

Sodium hydroxide (or other suitable base)

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Standard laboratory glassware and equipment

Step-by-Step Methodology:

-

Dissolution and Basification: Dissolve 4,5-dimethylsalicylic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. To this solution, add an aqueous solution of sodium hydroxide dropwise with stirring. The amount of base should be sufficient to deprotonate both the carboxylic acid and the phenolic hydroxyl group.

-

Methylation: Gently heat the reaction mixture to a moderate temperature (e.g., 40-60 °C). Add dimethyl sulfate dropwise to the stirred solution. It is crucial to control the rate of addition and the temperature, as the reaction is exothermic.

-

Reaction Monitoring: After the addition of dimethyl sulfate is complete, maintain the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base and acidify the solution with dilute hydrochloric acid until the pH is acidic. This will protonate the carboxylic acid and precipitate the product.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold distilled water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[1]

Caption: Representative workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic and medicinal chemistry.[1] Its utility lies in its capacity to serve as a precursor for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate:

The carboxylic acid and methoxy functional groups provide reactive sites for a variety of chemical transformations, including amidation, esterification, and demethylation, allowing for the introduction of diverse functionalities and the construction of larger molecular frameworks. Methoxybenzoic acid derivatives are key intermediates in the synthesis of various pharmaceuticals. For instance, structurally related compounds are used in the preparation of the anticancer drug bosutinib and the cardiotonic agents sulmazole and isomazole.[3][4]

Scaffold for Bioactive Molecules:

The substituted benzoic acid motif is a common feature in many biologically active compounds. Derivatives of methoxybenzoic acids have been investigated for a range of pharmacological activities, including:

-

Anti-inflammatory Properties: Similar methoxy- and hydroxy-substituted benzoic acids have demonstrated anti-inflammatory effects. For example, 2-hydroxy-4-methoxybenzoic acid has been shown to attenuate hepatotoxicity through anti-inflammatory and antioxidant mechanisms.[2]

-

Beta-Cell Imaging: A derivative of 2-methoxybenzoic acid has been developed as a potential imaging agent for pancreatic beta-cells, which could have applications in the diagnosis and monitoring of diabetes.[5]

The specific substitution pattern of this compound offers a unique starting point for the design and synthesis of novel compounds with tailored biological activities. Researchers can leverage this scaffold to explore new chemical space in the quest for next-generation therapeutics.

References

- 1. This compound|CAS 91061-36-8 [benchchem.com]

- 2. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and in vitro evaluation of (S)-2-([11C]methoxy)-4-[3-methyl-1-(2-piperidine-1-yl-phenyl)-butyl-carbamoyl]-benzoic acid ([11C]methoxy-repaglinide): a potential beta-cell imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-4,5-dimethylbenzoic Acid

Abstract: This guide provides a comprehensive technical overview of the synthesis of 2-Methoxy-4,5-dimethylbenzoic acid, a key intermediate in the development of complex organic molecules. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify methodological choices, and present a robust, validated protocol. We will focus on a highly efficient and regioselective route: the Directed ortho-Metalation (DoM) of 3,4-dimethylanisole. The guide includes a detailed experimental protocol, characterization data, safety considerations, and visual diagrams to ensure clarity and reproducibility.

Introduction and Strategic Overview

This compound is a polysubstituted aromatic carboxylic acid. Its specific arrangement of methoxy, methyl, and carboxyl functional groups makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The controlled introduction of a carboxylic acid group onto a substituted benzene ring is a frequent challenge in organic synthesis.

Several strategies can be envisioned for the synthesis of this target molecule:

-

Grignard Reaction: This classic method involves forming an organomagnesium reagent from a halogenated precursor (e.g., 1-bromo-2-methoxy-4,5-dimethylbenzene) and subsequently quenching it with carbon dioxide.[3][4] While reliable, this route requires the prior synthesis of the specific aryl halide.

-

Oxidation of an Aldehyde Precursor: The oxidation of 2-methoxy-4,5-dimethylbenzaldehyde would yield the desired acid. This, however, shifts the synthetic challenge to the selective formylation of the starting material, 3,4-dimethylanisole.[5][6]

-

Directed ortho-Metalation (DoM): This strategy leverages the powerful directing ability of the methoxy group to activate the adjacent ortho-position for deprotonation by a strong organolithium base. The resulting aryllithium intermediate can then be trapped with carbon dioxide to form the carboxylic acid directly and with high regioselectivity.

For this guide, we will focus on the Directed ortho-Metalation (DoM) pathway. This choice is predicated on its efficiency, high regioselectivity, and the commercial availability of the starting material, 3,4-dimethylanisole.

Logical Framework for the DoM Synthesis

The diagram below outlines the logical progression of the Directed ortho-Metalation strategy. The methoxy group on the starting material is the key functional handle that directs the entire transformation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]

- 3. EP0941982A2 - Process for synthesizing benzoic acids - Google Patents [patents.google.com]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-4,5-dimethylbenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxy-4,5-dimethylbenzoic acid. In the absence of publicly available experimental spectra for this specific compound, this guide leverages high-fidelity predictive models for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside a reasoned projection of its mass spectrometric fragmentation. This predicted data is contextualized by comparison with the established spectral data of structurally analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed methodologies for spectral acquisition and in-depth guidance on spectral interpretation.

Disclaimer: The spectroscopic data for this compound presented within this guide are generated from computational prediction models. While these models are designed to provide accurate estimations based on the molecular structure, the data should be regarded as theoretical. Experimental verification is recommended for confirmation.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a methoxy group, and two methyl groups on the benzene ring, suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. Accurate structural elucidation is paramount for any application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process.

This guide provides a detailed exploration of the predicted spectroscopic signature of this compound. By understanding its theoretical spectral characteristics, researchers can be better equipped to identify this compound, whether it is a synthetic target or an unknown analyte. The protocols and interpretations herein are grounded in fundamental principles of spectroscopy and are supplemented with data from closely related, experimentally verified molecules to bolster the predictive analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of this compound with key atomic positions numbered for reference in the subsequent spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for NMR spectroscopy from sample preparation to data processing.

Causality in Experimental Choices:

-

Choice of Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If the compound has poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) is a good alternative and will also allow for the observation of the acidic proton of the carboxylic acid.

-

Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group, the two methyl groups, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | COOH |

| ~7.6 | Singlet | 1H | Ar-H (H6) |

| ~6.8 | Singlet | 1H | Ar-H (H3) |

| ~3.9 | Singlet | 3H | OCH₃ |

| ~2.3 | Singlet | 3H | Ar-CH₃ (at C4) |

| ~2.2 | Singlet | 3H | Ar-CH₃ (at C5) |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift (typically >10 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The two aromatic protons are in different chemical environments and are predicted to appear as singlets due to the substitution pattern. The proton at the H6 position is deshielded by the adjacent carboxylic acid group, while the H3 proton is shielded by the methoxy group.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.

-

Methyl Protons (Ar-CH₃): The two methyl groups are in slightly different environments and are predicted to have distinct chemical shifts. They both appear as singlets as there are no adjacent protons to couple with.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (COOH) |

| ~158 | C-OCH₃ (C2) |

| ~140 | C-CH₃ (C4 or C5) |

| ~138 | C-CH₃ (C5 or C4) |

| ~132 | C-H (C6) |

| ~122 | C-COOH (C1) |

| ~110 | C-H (C3) |

| ~56 | OCH₃ |

| ~20 | Ar-CH₃ (at C4 or C5) |

| ~19 | Ar-CH₃ (at C5 or C4) |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded and appears furthest downfield.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substituents. The carbon attached to the electron-donating methoxy group (C2) will be significantly deshielded. The carbons bearing the methyl groups (C4 and C5) will also be downfield. The carbon attached to the carboxylic acid group (C1) will be upfield relative to the other substituted carbons. The two carbons bonded to hydrogen (C3 and C6) will be the most shielded of the aromatic carbons.

-

Methoxy Carbon (OCH₃): This signal appears in the typical region for a methoxy carbon attached to an aromatic ring.

-

Methyl Carbons (Ar-CH₃): The two methyl carbons are expected to have slightly different chemical shifts and will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy

A common and straightforward method for analyzing solid samples is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Workflow for ATR-FTIR Spectroscopy

Caption: A generalized workflow for acquiring an ATR-FTIR spectrum.

Causality in Experimental Choices:

-

ATR vs. KBr Pellet: ATR is often preferred for its simplicity and speed, as it requires minimal sample preparation. A KBr pellet, which involves grinding the sample with potassium bromide and pressing it into a disk, can sometimes yield higher resolution spectra but is more labor-intensive.

-

Background Spectrum: A background spectrum is recorded to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal, ensuring that the final spectrum only shows the absorbance of the sample.

Predicted IR Data

The predicted IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2950 | C-H stretch | Methyl/Methoxy |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

| ~900-675 | C-H bend | Aromatic Ring |

Interpretation of the Predicted IR Spectrum:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching band that often spans from 2500 to 3300 cm⁻¹. This broadness is a result of strong hydrogen bonding.

-

C-H Stretches: The C-H stretching vibrations of the methyl and methoxy groups will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

-

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear as a pair of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The C-O stretching of the aryl ether (methoxy group) will result in a strong absorption band around 1250 cm⁻¹.

-

Aromatic C-H Bends: The out-of-plane C-H bending vibrations of the substituted aromatic ring will appear in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

Workflow for Electron Ionization Mass Spectrometry

Caption: A generalized workflow for acquiring an EI mass spectrum.

Causality in Experimental Choices:

-

Electron Energy: 70 eV is the standard electron energy used in EI-MS. This energy is sufficient to cause ionization and reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₀H₁₂O₃) is 180.20 g/mol . The EI mass spectrum is expected to show a molecular ion peak at m/z = 180.

Proposed Fragmentation Pathway:

Caption: A proposed major fragmentation pathway for this compound in EI-MS.

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion (m/z = 180): The peak corresponding to the intact molecule after losing one electron.

-

Loss of a Hydroxyl Radical (m/z = 163): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH) to form an acylium ion.

-

Loss of a Methyl Radical (m/z = 165): Fragmentation can occur via the loss of a methyl radical (•CH₃) from either the aromatic ring or the methoxy group.

-

Loss of a Methoxy Radical (m/z = 149): Loss of the methoxy radical (•OCH₃) is another likely fragmentation pathway.

-

Loss of the Carboxyl Group (m/z = 135): The loss of the entire carboxyl group as a radical (•COOH) would lead to a significant fragment ion. Further loss of CO from the m/z 163 fragment would also lead to this ion.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while the predicted IR spectrum confirms the presence of key functional groups. The proposed mass spectrometric fragmentation pathway provides further evidence for the molecular structure. While this guide is based on predictive models, it offers a robust foundation for the experimental identification and characterization of this compound. The provided protocols and interpretations serve as a valuable resource for researchers working with this and related molecules.

An In-depth Technical Guide to Investigating the Potential Biological Activity of 2-Methoxy-4,5-dimethylbenzoic Acid

Foreword: Charting a Course for Discovery

In the landscape of drug discovery and molecular biology, the exploration of novel small molecules is a critical frontier. This guide is dedicated to researchers, scientists, and drug development professionals who are poised to investigate the biological potential of 2-Methoxy-4,5-dimethylbenzoic acid. While direct, extensive research on this specific molecule is nascent, its structural motifs, shared with a class of biologically active benzoic acid derivatives, suggest a landscape ripe for exploration.

This document eschews a conventional template. Instead, it is structured to serve as a strategic and practical roadmap. We will begin by dissecting the molecule's chemical identity, then delve into the established biological activities of its structural relatives to build a robust hypothesis for its potential functions. The core of this guide will then transition into a comprehensive, actionable research plan, complete with detailed experimental protocols and logical frameworks. Our objective is to empower researchers to not only investigate but to innovate, providing the foundational knowledge and methodological rigor required to unlock the potential of this compound.

Molecular Profile and Synthetic Considerations

1.1. Chemical Identity

This compound (CAS No. 91061-36-8) is an aromatic carboxylic acid.[1][2] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a methoxy group at position 2, and two methyl groups at positions 4 and 5.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 147°C (from ethanol) | [1] |

| Purity | ≥97% (commercially available) | [1] |

1.2. Synthetic Accessibility

This compound is available commercially for research purposes.[1][2] For researchers interested in derivatization or scale-up, synthesis can be approached through various organic chemistry methodologies. While specific routes for this exact molecule are not extensively published, general methods for the synthesis of substituted benzoic acids are well-established. These can include the oxidation of corresponding benzaldehydes or toluenes, or through carboxylation of a Grignard reagent. The synthesis of related compounds, such as 2-amino-4,5-dimethoxybenzoic acid, often starts from precursors like methyl-4,5-dimethoxy-2-nitro-benzoate, indicating that multi-step synthesis from commercially available starting materials is a feasible strategy.[3]

Hypothesizing Biological Activity: Learning from Structural Analogs

The biological activities of various methoxybenzoic acid isomers and their derivatives provide a strong foundation for postulating the potential therapeutic applications of this compound. The position of the methoxy and other substituent groups significantly influences the molecule's physicochemical properties and, consequently, its biological efficacy.[4]

2.1. Potential Anti-inflammatory and Analgesic Effects

A recurring theme in the literature for methoxybenzoic acid derivatives is their anti-inflammatory and analgesic potential.[5][6] For instance, 3-Fluoro-4-methoxybenzoic acid is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[7] The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[8] Furthermore, 2-Hydroxy-4-methoxybenzoic acid has demonstrated hepatoprotective effects in rats by reducing inflammatory cytokines and oxidative stress.[9]

Based on these precedents, it is plausible that this compound could exhibit anti-inflammatory properties. The presence of the methoxy and methyl groups will influence its lipophilicity and steric hindrance, which in turn could dictate its binding affinity for targets like COX-1 and COX-2.

2.2. Antimicrobial Activity

Certain benzoic acid derivatives are known for their antimicrobial properties.[4] For example, 4-methoxybenzoic acid (p-anisic acid) has inherent antiseptic properties.[10] This suggests that this compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.

2.3. Anticancer Potential

The cytotoxic effects of benzoic acid derivatives against various cancer cell lines have been a subject of intense investigation.[11] For instance, derivatives of 3,4,5-trimethoxybenzoic acid have shown anti-inflammatory effects, and this class of compounds has also been explored for its cytotoxic potential.[12] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[12] Therefore, screening this compound for its effects on cancer cell proliferation and survival is a logical avenue of investigation.

2.4. Antioxidant and Neuroprotective Properties

Derivatives of hydroxybenzoic acid have been explored as mitochondriotropic antioxidants and cholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[13] While this compound lacks a hydroxyl group, the electronic properties of the methoxy and methyl substituents on the aromatic ring could still confer some antioxidant activity.

2.5. Modulation of Cellular Signaling Pathways

Some trimethoxybenzoic acid isomers have been shown to possess anti-inflammatory properties by inhibiting the activation of the NF-κB and STAT signaling pathways.[12] Furthermore, certain benzoic acid derivatives have been found to modulate the proteostasis network by promoting the activity of the ubiquitin-proteasome and autophagy-lysosome pathways.[14] These findings open up the possibility that this compound could interact with key cellular signaling cascades.

A Proposed Research Workflow for Investigating Biological Activity

The following section outlines a systematic approach to characterizing the biological activity of this compound, progressing from broad in vitro screens to more focused mechanistic studies.

Caption: Proposed research workflow for this compound.

Detailed Experimental Protocols

The following protocols are foundational for the initial in vitro screening phase.

4.1. Protocol 1: Determination of Cytotoxicity using MTT Assay

This assay is crucial for determining the concentration range of the compound that is non-toxic to cells, which is essential for subsequent cell-based assays.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) or normal cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[4]

-

MTT Incubation: After the treatment period, replace the medium with fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate the plate for 2-4 hours to allow the formation of formazan crystals by viable cells.[4]

-

Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be calculated.

4.2. Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of the compound.

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[4]

-

Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus) and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[4]

-

Incubation: Add the bacterial inoculum to each well and incubate the plate at 37°C for 18-24 hours.[4]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

4.3. Protocol 3: Antioxidant Activity using DPPH Radical Scavenging Assay

This assay measures the free radical scavenging ability of the compound.

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) (e.g., 0.1 mM) in methanol or ethanol.[4]

-

Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with the DPPH solution. A control containing only the solvent and DPPH is also prepared.[4]

-

Incubation and Measurement: Incubate the plate in the dark for a specified time (e.g., 30 minutes). Measure the absorbance at a specific wavelength (e.g., 517 nm). The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to the control.

4.4. Protocol 4: In Vitro Anti-inflammatory Activity using Nitric Oxide (NO) Assay

This assay assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Seeding and Treatment: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[4]

-

Incubation: Incubate the cells for 24 hours.[4]

-

Measurement of Nitrite: Determine the production of NO by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4]

Potential Mechanisms of Action and Future Directions

Should initial screenings yield positive results, the subsequent phase of research should focus on elucidating the mechanism of action.

References

- 1. This compound|CAS 91061-36-8 [benchchem.com]

- 2. This compound [sobekbio.com]

- 3. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 2-[(2-Methoxyphenoxy)methyl]benzoic acid | 50456-88-7 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]

- 9. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. preprints.org [preprints.org]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors [frontiersin.org]

- 14. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Methoxy-4,5-dimethylbenzoic Acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the key thermochemical properties of 2-Methoxy-4,5-dimethylbenzoic acid (CAS: 91061-36-8). Given the absence of published experimental data for this specific compound, this document serves as a methodological guide, detailing the necessary experimental and computational protocols to elucidate its thermodynamic characteristics. A thorough understanding of properties such as enthalpy of formation, heat capacity, and thermal stability is critical for applications in drug development, process chemistry, and material science, ensuring safety, optimizing reaction conditions, and predicting compound behavior. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, enabling researchers to generate reliable and reproducible data.

Introduction: The Significance of Thermochemical Data

This compound is a substituted aromatic carboxylic acid. While its direct applications are not extensively documented in public literature, its structural motifs are common in pharmacologically active molecules and organic intermediates. The thermochemical properties of such compounds are fundamental to their practical application. For instance, the enthalpy of formation provides insight into the molecule's intrinsic stability, which is crucial for assessing potential energy release during synthesis or decomposition. Heat capacity is vital for designing heating and cooling protocols in scaled-up reactions, while thermal stability data dictates safe handling and storage temperatures.

This guide will systematically outline the process of determining these critical parameters, beginning with the foundational step of ensuring sample integrity.

Prerequisite: Sample Purity and Characterization

The accuracy of any thermochemical measurement is contingent on the purity and well-defined structure of the analyte. Before any calorimetric or computational analysis, the sample of this compound must be rigorously characterized.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

A quantitative purity assessment is essential. Reversed-phase HPLC with UV detection is a standard and effective method for determining the purity of substituted benzoic acids[1][2].

Protocol for HPLC Purity Analysis:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Instrumentation: Utilize an HPLC system equipped with a C18 column, a UV detector set to an appropriate wavelength (determined by UV-Vis spectral analysis of the compound), a pump, and an autosampler.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥99.5% is desirable for accurate thermochemical measurements.

Structural Confirmation: Spectroscopic Methods

The identity of the compound must be unequivocally confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the positions of the methoxy and dimethyl substituents on the benzoic acid core. The spectra should be compared with predicted shifts or data from structurally similar compounds[3].

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C bonds[4][5][6].

The following diagram illustrates the workflow for sample validation prior to thermochemical analysis.

Caption: Workflow for sample validation before thermochemical analysis.

Experimental Determination of Thermochemical Properties

This section details the primary experimental techniques for measuring the key thermochemical properties of this compound.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is determined using a constant-volume bomb calorimeter. From this value, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Protocol for Bomb Calorimetry:

-

Calibration: Calibrate the calorimeter by combusting a certified standard, typically benzoic acid, to determine the heat capacity of the calorimeter (Ccal)[2][7].

-

Sample Preparation: Press approximately 1 gram of this compound into a pellet and weigh it accurately.

-

Bomb Assembly: Place the pellet in the sample holder. Attach a known length of fuse wire to the electrodes, ensuring it touches the pellet. Add 1 mL of deionized water to the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state.

-

Pressurization and Combustion: Seal the bomb and purge it with oxygen to remove atmospheric nitrogen. Pressurize the bomb with oxygen to approximately 25-30 atm[8][9]. Place the bomb in the calorimeter bucket containing a known mass of water. Allow the system to reach thermal equilibrium and then ignite the sample.

-

Data Acquisition: Record the temperature of the water bath at regular intervals before and after combustion until a stable final temperature is reached.

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen.

The overall experimental workflow is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. biopchem.education [biopchem.education]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. ivypanda.com [ivypanda.com]

- 9. nsuworks.nova.edu [nsuworks.nova.edu]

A Comprehensive Technical Guide to 2-Methoxy-4,5-dimethylbenzoic Acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4,5-dimethylbenzoic acid (CAS No. 91061-36-8), a substituted benzoic acid derivative with potential applications in organic synthesis and medicinal chemistry. While specific research on this compound is emerging, this document consolidates the available information on its physicochemical properties, and explores its potential synthetic utility and biological relevance by drawing parallels with structurally similar methoxylated benzoic acid derivatives. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the unique characteristics and potential applications of this molecule.

Introduction: The Chemical Landscape of Methoxybenzoic Acids

Methoxybenzoic acids are a class of organic compounds characterized by a benzene ring substituted with both a methoxy (-OCH₃) and a carboxylic acid (-COOH) group. The positional isomerism of these functional groups significantly influences the molecule's physicochemical properties, reactivity, and biological activity. These compounds are of considerable interest in medicinal chemistry and materials science, often serving as versatile building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, various methoxybenzoic acid isomers and their derivatives have been investigated for their anti-inflammatory, antimicrobial, and antioxidant properties.

This guide focuses specifically on this compound, a less-studied member of this family. By examining its structural features and comparing them to its better-understood chemical relatives, we can infer its potential utility and chart a course for future research and development.

Physicochemical Properties and Identification

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 91061-36-8 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 147°C (from ethanol) | [1] |

| SMILES | CC1=CC(=C(C=C1C)OC)C(=O)O | [2] |

| InChIKey | HATRJAVAPAPTBH-UHFFFAOYSA-N | [1] |

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

References

An In-depth Technical Guide to 2-Methoxy-4,5-dimethylbenzoic Acid: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4,5-dimethylbenzoic acid, a substituted aromatic carboxylic acid. While specific historical details of its initial discovery are not extensively documented in readily available literature, this guide contextualizes its significance within the broader history of substituted benzoic acid research. A plausible, detailed synthetic protocol is presented, drawing from established methodologies for analogous compounds. The physicochemical properties of the molecule are summarized, and its potential applications in research and drug development are discussed based on the known biological activities of structurally related methoxybenzoic acid derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of organic synthesis and medicinal chemistry.

Introduction and Historical Context

Substituted benzoic acids are a cornerstone of modern organic and medicinal chemistry. The journey into understanding and utilizing these compounds began with the discovery and characterization of benzoic acid itself in the 16th century. The subsequent elucidation of its structure in 1832 by Justus von Liebig and Friedrich Wöhler opened the door to exploring the vast chemical space offered by its derivatives. The introduction of various functional groups onto the benzene ring, such as methoxy and methyl groups, allows for the fine-tuning of a molecule's physicochemical properties, including its acidity, lipophilicity, and electronic distribution. These modifications, in turn, profoundly influence the compound's biological activity and potential therapeutic applications.

While the specific historical record of the first synthesis of this compound is not prominently featured in scientific literature, its structural motifs are present in numerous natural products and pharmacologically active molecules. The strategic placement of a methoxy group ortho to the carboxylic acid, along with two methyl groups on the aromatic ring, suggests its potential as a key intermediate in the synthesis of complex molecular architectures. This guide aims to provide a detailed technical framework for the synthesis and potential utilization of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 91061-36-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity | ≥97% (commercially available) | [2] |

| IUPAC Name | This compound | [3] |

Proposed Synthesis of this compound

Rationale for the Proposed Synthetic Pathway

The proposed synthesis is designed for efficiency and high yield, utilizing common and well-understood reactions. The key steps are:

-

Formylation of 3,4-dimethylphenol: Introduction of a formyl group ortho to the hydroxyl group. The Reimer-Tiemann reaction is a classic method for this transformation.

-

Methylation of the phenolic hydroxyl group: Conversion of the hydroxyl group to a methoxy ether using a suitable methylating agent. This is a crucial step to install the desired methoxy group.

-

Oxidation of the aldehyde to a carboxylic acid: The final step to yield the target molecule. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation or side reactions.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-4,5-dimethylbenzaldehyde

-

To a solution of 3,4-dimethylphenol (10.0 g, 81.9 mmol) in ethanol (150 mL), add a solution of sodium hydroxide (20.0 g, 500 mmol) in water (50 mL).

-

Heat the mixture to 70°C with vigorous stirring.

-

Add chloroform (15 mL, 188 mmol) dropwise over a period of 1 hour, maintaining the temperature at 70°C.

-

After the addition is complete, continue to stir the reaction mixture at 70°C for an additional 3 hours.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is approximately 2-3.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-hydroxy-4,5-dimethylbenzaldehyde, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Methoxy-4,5-dimethylbenzaldehyde

-

To a solution of 2-hydroxy-4,5-dimethylbenzaldehyde (10.0 g, 66.6 mmol) in anhydrous acetone (200 mL), add anhydrous potassium carbonate (18.4 g, 133.2 mmol).

-

Stir the suspension vigorously and add dimethyl sulfate (8.4 g, 66.6 mmol) dropwise at room temperature.

-

Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the potassium carbonate.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether (150 mL) and wash with a 10% sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by a wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-methoxy-4,5-dimethylbenzaldehyde.

Step 3: Synthesis of this compound

-

Dissolve 2-methoxy-4,5-dimethylbenzaldehyde (10.0 g, 60.9 mmol) in a mixture of tert-butanol (150 mL) and water (50 mL).

-

To this solution, add 2-methyl-2-butene (25.6 mL, 243.6 mmol) followed by a solution of sodium chlorite (11.0 g, 121.8 mmol) and sodium dihydrogen phosphate (11.0 g, 91.4 mmol) in water (100 mL) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction by adding a saturated solution of sodium sulfite.

-

Acidify the mixture with 2 M hydrochloric acid to a pH of 2.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Research and Drug Development

While specific biological activities for this compound are not extensively reported, its structural features suggest several potential areas of application, particularly as a scaffold or intermediate in medicinal chemistry. The applications of various substituted methoxybenzoic acids are well-documented, providing a basis for inferring the potential utility of this compound.

-

As a Building Block for Novel Therapeutics: The carboxylic acid moiety can be readily converted to a variety of functional groups, such as esters, amides, and hydrazides, which are common pharmacophores. The methoxy and dimethyl substitutions on the aromatic ring can influence the molecule's interaction with biological targets and its metabolic stability. Methoxybenzoic acid derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and analgesic agents.[4][5]

-

In the Synthesis of Heterocyclic Compounds: Aromatic carboxylic acids are valuable starting materials for the synthesis of a wide range of heterocyclic systems, many of which form the core of approved drugs.

-

In the Development of Anticancer Agents: Certain substituted methoxybenzoyl-aryl-thiazole derivatives have been discovered as novel anticancer agents.[6] The 2-methoxy-4,5-dimethylbenzoyl moiety could be incorporated into similar scaffolds to explore new structure-activity relationships.

Conclusion

This compound represents a valuable, yet under-explored, chemical entity. This guide has provided a comprehensive overview of its known properties and a plausible, detailed protocol for its synthesis, addressing a gap in the readily accessible scientific literature. The proposed synthetic route is based on robust and well-established chemical transformations, offering a reliable method for its preparation in a laboratory setting. The discussion of its potential applications, grounded in the known activities of structurally related compounds, highlights promising avenues for future research. It is anticipated that this technical guide will serve as a foundational resource for scientists and researchers, stimulating further investigation into the synthesis, properties, and potential applications of this compound and its derivatives in the ongoing quest for novel and effective therapeutic agents.

References

- 1. This compound [sobekbio.com]

- 2. This compound|CAS 91061-36-8 [benchchem.com]

- 3. 91061-36-8 | Benzoic acid, 2-methoxy-4,5-dimethyl- - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. srinichem.com [srinichem.com]

- 5. nbinno.com [nbinno.com]

- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Experimental Protocol: A Reliable Three-Step Synthesis of 2-Methoxy-4,5-dimethylbenzoic Acid

Abstract

This document provides a detailed, three-step experimental protocol for the synthesis of 2-Methoxy-4,5-dimethylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The described method is robust, scalable, and relies on well-established chemical transformations. Starting from the readily available 4,5-dimethylphenol, the synthesis proceeds through O-methylation, followed by a Vilsmeier-Haack formylation, and concludes with a potassium permanganate-mediated oxidation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices and emphasizing safety and reproducibility.

Introduction

This compound (CAS 91061-36-8) is a substituted benzoic acid derivative.[1][2] Its structural motifs, including a carboxylic acid, a methoxy group, and a substituted aromatic ring, make it a versatile precursor for the synthesis of more complex molecules, such as potential pharmaceuticals and specialty chemicals. Benzoic acid derivatives, in general, are significant in pharmaceutical development, serving as intermediates in the synthesis of a wide array of drugs, including anti-inflammatory and analgesic agents.[3][4] The reliable and efficient synthesis of such building blocks is therefore of critical importance in discovery and process chemistry.

The synthetic route detailed herein was designed for clarity, efficiency, and the use of common laboratory reagents. It avoids hazardous reagents where possible and provides a logical progression to the target molecule with good overall yield.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages, beginning with 4,5-dimethylphenol. The workflow is designed to logically build the required functionality on the aromatic ring.

References

- 1. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 2. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 3. CN103387494A - Method for preparing 2-hydroxy-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

2-Methoxy-4,5-dimethylbenzoic acid as a precursor for heterocyclic compounds

Application Notes & Protocols

Topic: 2-Methoxy-4,5-dimethylbenzoic Acid: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking New Chemical Space

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. The inherent structural and electronic properties of a chemical building block dictate the accessible chemical space and ultimately influence the pharmacological profile of the resulting compounds. This compound is an exemplary, yet underutilized, precursor poised for the generation of novel heterocyclic libraries.[1][2] Its polysubstituted aromatic core—featuring a reactive carboxylic acid handle, an electron-donating methoxy group, and two lipophilic methyl groups—offers a unique combination of features for creating structurally diverse and potentially bioactive molecules.

This guide provides a senior application scientist's perspective on leveraging this compound for the synthesis of high-value heterocyclic systems, specifically focusing on quinolone and benzofuran derivatives. We will explore the causality behind synthetic strategies, provide detailed, self-validating protocols, and ground our discussion in authoritative literature.

Section 1: Strategic Analysis of the Precursor

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. A thorough understanding of these features is crucial for designing efficient synthetic routes.

-

Carboxylic Acid (-COOH): This is the primary reactive site. It can be readily converted into an acyl chloride, amide, ester, or acyl azide. These transformations are the gateway to numerous cyclization strategies, including those forming nitrogen-containing heterocycles.

-

Methoxy Group (-OCH₃): As a strong electron-donating group, it activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. Critically, it can be cleaved (demethylated) to reveal a nucleophilic hydroxyl group (-OH), transforming the benzoic acid derivative into a salicylic acid analog—a key intermediate for oxygen-containing heterocycles like benzofurans.

-

Dimethyl Substitution (-CH₃)₂: The vicinal methyl groups on the aromatic ring provide steric bulk and increase lipophilicity. This substitution pattern can significantly impact the final molecule's binding affinity to biological targets and its pharmacokinetic properties (e.g., metabolic stability, cell permeability).

The logical workflow for utilizing this precursor involves transforming it into more common heterocyclic synthons, such as anthranilic acid or salicylic acid analogs, which then undergo well-established cyclization reactions.

References

Application Notes and Protocols: 2-Methoxy-4,5-dimethylbenzoic Acid in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Benzoic Acids in Drug Discovery

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the rational design of novel therapeutics. Its synthetic versatility and ability to engage in crucial intermolecular interactions, such as hydrogen bonding and salt bridge formation, render it a privileged structure. The specific substitution pattern on the phenyl ring, however, dictates the molecule's physicochemical properties, metabolic stability, and ultimately, its biological activity. 2-Methoxy-4,5-dimethylbenzoic acid is a unique building block, offering a distinct combination of steric and electronic features that can be strategically exploited in drug design. This document serves as a comprehensive guide to the application of this compound in medicinal chemistry, providing both conceptual insights and practical protocols for its utilization.

The methoxy group at the 2-position can influence the conformation of the carboxylic acid, potentially leading to preferential binding to specific protein targets. Furthermore, the vicinal methyl groups at the 4- and 5-positions introduce lipophilicity and steric bulk, which can enhance membrane permeability and selectivity. This trifecta of substituents makes this compound an intriguing starting point for the development of novel therapeutic agents across various disease areas.

Core Applications in Medicinal Chemistry

This compound serves as a valuable scaffold and building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility can be broadly categorized into two main areas:

-

Fragment-Based Drug Discovery (FBDD): The relatively low molecular weight and specific substitution pattern of this compound make it an ideal candidate for fragment-based screening.[2][3][4][5][6] FBDD has emerged as a powerful strategy for identifying novel starting points for drug discovery, particularly for challenging targets.[2] The methoxy and dimethylphenyl moiety can be explored for its ability to occupy specific hydrophobic pockets within a target protein, while the carboxylic acid can serve as an anchor for fragment growing or linking strategies.

-

Lead Optimization and Analogue Synthesis: The structural motif of this compound can be incorporated into larger molecules to fine-tune their pharmacological properties. Methoxy-substituted benzamides, for instance, have been investigated as potent inhibitors of the Hedgehog signaling pathway, which is implicated in various cancers.[7] The unique substitution pattern of this compound could be leveraged to develop novel analogues with improved potency, selectivity, and pharmacokinetic profiles.

Hypothetical Signaling Pathway Involvement

While the direct biological targets of this compound are not extensively documented, its structural analogues suggest potential interactions with key signaling pathways implicated in cancer. For example, substituted benzoyl derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.

Caption: Hypothetical inhibition of tubulin polymerization by a this compound derivative, disrupting cell cycle progression.

Experimental Protocols

Protocol 1: Synthesis of a Novel Amide Derivative

This protocol details the synthesis of a hypothetical amide derivative of this compound, a common transformation in medicinal chemistry to explore structure-activity relationships.

Objective: To synthesize N-(4-fluorobenzyl)-2-methoxy-4,5-dimethylbenzamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

4-Fluorobenzylamine

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve 4-fluorobenzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure N-(4-fluorobenzyl)-2-methoxy-4,5-dimethylbenzamide.

-

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Synthetic workflow for the preparation of a novel amide derivative.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a standard method to evaluate the cytotoxic effects of a synthesized derivative against a cancer cell line.

Objective: To determine the IC₅₀ value of a this compound derivative against a human cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells (or other suitable cancer cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Synthesized this compound derivative

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-